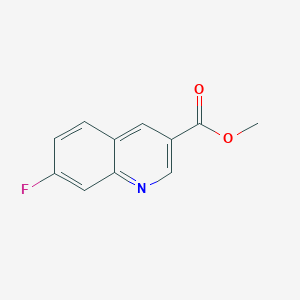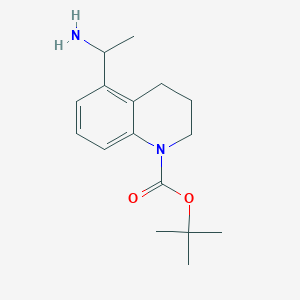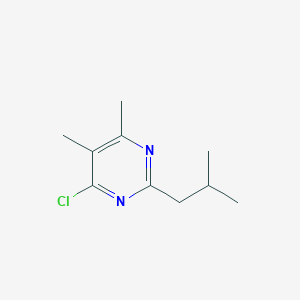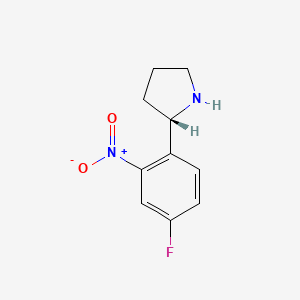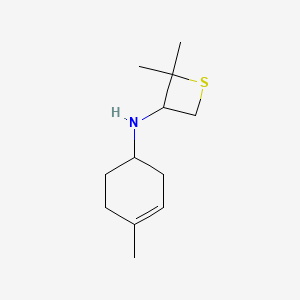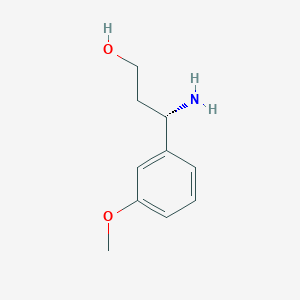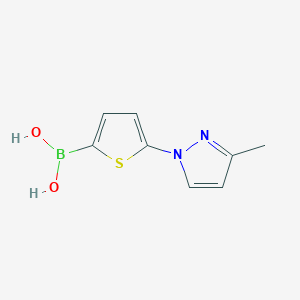
(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . The reaction conditions are generally mild, with the process being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of biaryl compounds, while oxidation and reduction reactions can lead to various functionalized derivatives of the original compound.
科学的研究の応用
(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential inhibitor of enzymes that contain active site serine or threonine residues .
類似化合物との比較
Similar Compounds
3-(5-Methyl-1H-pyrazol-1-yl)thiophene-2-boronic acid: Similar structure but with different substitution patterns on the pyrazole ring.
5-(3-Methyl-1H-pyrazol-1-yl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
3-(5-Methyl-1H-pyrazol-1-yl)thiophene-2-sulfonic acid: Features a sulfonic acid group, providing different reactivity and applications.
Uniqueness
The uniqueness of (5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid lies in its combination of a pyrazole ring, a thiophene ring, and a boronic acid group
特性
分子式 |
C8H9BN2O2S |
|---|---|
分子量 |
208.05 g/mol |
IUPAC名 |
[5-(3-methylpyrazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-4-5-11(10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChIキー |
RTNAVFLVBXDWDX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)N2C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile](/img/structure/B13341137.png)
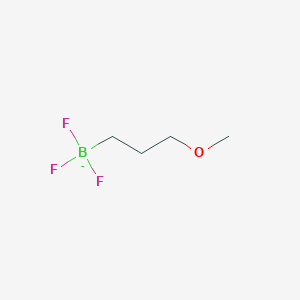
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)

